Litronesib (LY2523355) discovery and development
Litronesib (LY2523355) discovery and development
An In-depth Technical Guide to the Discovery and Development of Litronesib (LY2523355)
Introduction
Litronesib (LY2523355) is a selective, allosteric inhibitor of the human mitotic kinesin Eg5, also known as kinesin spindle protein (KSP) or KIF11.[1][2][3] Discovered through a collaboration between Kyowa Kirin and Eli Lilly and Company, Litronesib emerged from a research program aimed at identifying novel antimitotic agents with mechanisms distinct from traditional tubulin-targeting drugs.[4][5]
Eg5 is a plus-end directed motor protein that plays an indispensable role in the early stages of mitosis.[2][3] It functions by hydrolyzing ATP to slide antiparallel microtubules apart, a critical action for the separation of centrosomes and the establishment of a bipolar spindle.[6][7] Inhibition of Eg5 prevents spindle pole separation, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing mitotic arrest and ultimately leading to apoptotic cell death in proliferating cancer cells.[5][8] Because Eg5's function is exclusive to mitosis, it represents an attractive therapeutic target, promising a wider therapeutic window and fewer side effects—such as neurotoxicity—compared to microtubule poisons.[5][7]
Litronesib is a thiadiazole derivative that progressed into clinical trials for various malignancies, including solid tumors, metastatic breast cancer, and acute leukemia.[4][9] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical development, and clinical evaluation, intended for researchers and professionals in drug development.
Discovery and Preclinical Development
The journey to Litronesib began with a phenotype-based screening for compounds that could induce mitotic arrest. This effort identified a precursor compound, K858, which served as the template for an extensive structure-activity relationship (SAR) program.[10] This program ultimately led to the discovery of Litronesib, a thiadiazole derivative with significantly improved potency and a broad spectrum of antiproliferative activity.[4][10]
Mechanism of Action
Litronesib functions as a selective, allosteric inhibitor of Eg5.[1][7] It binds to a pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain, a site distinct from the ATP-binding pocket.[4] This binding induces a conformational change that inhibits the enzyme's microtubule-stimulated ATPase activity, preventing the motor protein from performing its mechanical work.[8][11] The cellular consequence of this inhibition is the failure of centrosome separation, resulting in the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis.[5][8] This targeted mechanism is responsible for its potent, schedule-dependent anticancer activity observed in numerous preclinical models.[1]
Figure 1: Mechanism of Action of Litronesib.
In Vitro Activity
Litronesib demonstrated potent inhibition of Eg5's enzymatic activity and broad antiproliferative effects across a wide range of cancer cell lines.
| Parameter | Value | Reference |
| Target | Kinesin Spindle Protein (Eg5/KSP) | [4] |
| KSP ATPase IC50 | 26 nM | [4] |
| Cellular Effect | Mitotic Arrest, Apoptosis | [1][5] |
| Effective Concentration | 25 nM induces cell death during mitotic arrest | [12] |
| Cell Line Activity | Inhibits growth of 68 cancer cell lines | [4] |
Table 1: In Vitro Activity of Litronesib
In Vivo Preclinical Efficacy
The antitumor activity of Litronesib was evaluated in various xenograft models, including patient-derived xenograft (PDX) models. The studies revealed a strong dose- and schedule-dependent efficacy, with some schedules leading to complete tumor remission.[5] A key finding from these studies was the identification of histone H3 phosphorylation (pHH3) in tumor and proliferating skin cells as a robust pharmacodynamic biomarker for target engagement and in vivo activity.[5]
| Model Type | Dosing Schedule | Observed Effect | Reference |
| Colo205 Xenograft | 1.1, 3.3, 10, and 30 mg/kg (i.v.) | Dose-dependent antitumor activity; increased pHH3-positive cells | [10][12] |
| Various Xenografts | Highly dose/schedule-dependent | Complete remission achieved in multiple models | [5] |
| PDX Models | N/A | Broad-spectrum anticancer activity | [5] |
Table 2: Summary of Preclinical In Vivo Efficacy of Litronesib
Experimental Protocols
The development of Litronesib relied on a series of well-defined experimental protocols to assess its activity from the molecular to the whole-organism level.
Eg5 ATPase Inhibition Assay
The enzymatic activity of Eg5 is commonly measured via a microtubule-activated ATPase assay that quantifies the amount of ADP produced.
-
Reagents : Recombinant human Eg5 motor domain, paclitaxel-stabilized microtubules, assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10 µM paclitaxel), ATP, and an ADP detection kit (e.g., ADP Hunter™ Plus, DiscoveRx).
-
Procedure :
-
Dispense Litronesib or control compounds (e.g., S-Trityl-L-cysteine) in various concentrations into a 96-well plate.[13]
-
Add a mixture of Eg5 enzyme and microtubules to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and measure the ADP produced using the detection kit's reagents and a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[13]
-
Cell-Based Mitotic Arrest Assay
This assay visually confirms the on-target effect of Eg5 inhibition in cells.
-
Cell Culture : Plate cancer cells (e.g., HeLa, HCT116) on coverslips or in 96-well imaging plates and allow them to adhere overnight.[8][11]
-
Treatment : Treat cells with varying concentrations of Litronesib for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Immunofluorescence :
-
Fix the cells with 3.7-4% formaldehyde.[12]
-
Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100).[12]
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and a nuclear counterstain (e.g., DAPI).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis : Acquire images using fluorescence microscopy. Quantify the percentage of cells exhibiting a monopolar spindle phenotype at each concentration to determine the EC50.[8]
Xenograft Tumor Model Protocol
In vivo efficacy is assessed using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation : Subcutaneously implant cultured cancer cells (e.g., Colo205) or patient-derived tumor fragments into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Treatment : Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer Litronesib via intravenous (i.v.) bolus injection according to the desired dose and schedule (e.g., daily for 3 days, repeated every 3-4 weeks).[10][14]
-
Monitoring :
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
For pharmacodynamic studies, collect tumor and skin biopsies at various time points post-dose.[5]
-
-
Endpoint Analysis : Tissues are fixed and processed for immunohistochemistry to detect biomarkers like phospho-histone H3 (pHH3) to confirm mitotic arrest.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Litronesib | C23H37N5O4S2 | CID 25167017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
